4-Chloro-1-[(4-chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazole
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Overview
Description
4-Chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a heterocyclic compound that features two pyrazole rings, each substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves the reaction of 4-chloro-1H-pyrazole with formaldehyde and another equivalent of 4-chloro-1H-pyrazole under acidic conditions. The reaction proceeds through the formation of a methylene bridge between the two pyrazole rings.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
4-Chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism by which 4-Chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorine atoms and pyrazole rings play a crucial role in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-pyrazole
- 4-Chloro-1-methyl-1H-pyrazole
- 4-Chloro-1-ethyl-1H-pyrazole
Uniqueness
4-Chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is unique due to the presence of two pyrazole rings connected by a methylene bridge, each substituted with a chlorine atom. This structure imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C7H6Cl2N4 |
---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
4-chloro-1-[(4-chloropyrazol-1-yl)methyl]pyrazole |
InChI |
InChI=1S/C7H6Cl2N4/c8-6-1-10-12(3-6)5-13-4-7(9)2-11-13/h1-4H,5H2 |
InChI Key |
ZSLXWIMWPOCFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1CN2C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
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